molecular formula C10H20O B102403 3,7-Dimethyloct-6-en-3-ol CAS No. 18479-51-1

3,7-Dimethyloct-6-en-3-ol

Cat. No. B102403
M. Wt: 156.26 g/mol
InChI Key: JRTBBCBDKSRRCY-UHFFFAOYSA-N
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Patent
US07531489B2

Procedure details

To a dry 2 L multi-neck round bottom flask fitted with an air stirrer, nitrogen inlet condenser and an additional funnel, 400 ml of THF, 44 g of NaH, and 21.2 g of dihydroethyl linalool were added and heated to 35-40° C. 170 g of dihydrolinalool g was then added to the reaction mixture dropwise over 2 hours. The mixture was aged for 8 hours. 9 g of HMPA (available from Aldrich Chemical Company) was added and the mixture was stirred. 144 g of CH3I was added dropwise to the reaction mixture, further aged for two hours and then sampled hourly until maximum conversion was reached. The mixture was cooled and 800 ml of 5% HCl solution was added, allowed to settle, and the organic layer was separated. The aqueous layer was extracted with 3×100 ml of toluene and then dried over MgSO4 to provide 3-nonene, 7-methoxy-3,7-dimethyl-.
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
solvent
Reaction Step Four
Name
Quantity
44 g
Type
reactant
Reaction Step Five
[Compound]
Name
dihydroethyl linalool
Quantity
21.2 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH2:4][C:5](O)([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])C)C.[CH3:14]I.Cl>CN(P(N(C)C)(N(C)C)=O)C.C1COCC1>[CH3:14][CH2:12][CH:10]=[CH:9][CH2:8][CH2:7][CH2:5][CH2:4][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
CCC(C)(CCC=C(C)C)O
Step Two
Name
Quantity
144 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
9 g
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
44 g
Type
reactant
Smiles
[H-].[Na+]
Name
dihydroethyl linalool
Quantity
21.2 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 2 L multi-neck round bottom flask fitted with an air stirrer, nitrogen inlet condenser and an additional funnel
ALIQUOT
Type
ALIQUOT
Details
sampled hourly until maximum conversion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3×100 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CCC=CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07531489B2

Procedure details

To a dry 2 L multi-neck round bottom flask fitted with an air stirrer, nitrogen inlet condenser and an additional funnel, 400 ml of THF, 44 g of NaH, and 21.2 g of dihydroethyl linalool were added and heated to 35-40° C. 170 g of dihydrolinalool g was then added to the reaction mixture dropwise over 2 hours. The mixture was aged for 8 hours. 9 g of HMPA (available from Aldrich Chemical Company) was added and the mixture was stirred. 144 g of CH3I was added dropwise to the reaction mixture, further aged for two hours and then sampled hourly until maximum conversion was reached. The mixture was cooled and 800 ml of 5% HCl solution was added, allowed to settle, and the organic layer was separated. The aqueous layer was extracted with 3×100 ml of toluene and then dried over MgSO4 to provide 3-nonene, 7-methoxy-3,7-dimethyl-.
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
solvent
Reaction Step Four
Name
Quantity
44 g
Type
reactant
Reaction Step Five
[Compound]
Name
dihydroethyl linalool
Quantity
21.2 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH2:4][C:5](O)([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])C)C.[CH3:14]I.Cl>CN(P(N(C)C)(N(C)C)=O)C.C1COCC1>[CH3:14][CH2:12][CH:10]=[CH:9][CH2:8][CH2:7][CH2:5][CH2:4][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
CCC(C)(CCC=C(C)C)O
Step Two
Name
Quantity
144 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
9 g
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
44 g
Type
reactant
Smiles
[H-].[Na+]
Name
dihydroethyl linalool
Quantity
21.2 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 2 L multi-neck round bottom flask fitted with an air stirrer, nitrogen inlet condenser and an additional funnel
ALIQUOT
Type
ALIQUOT
Details
sampled hourly until maximum conversion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3×100 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CCC=CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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